3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea

Computational chemistry Drug-likeness screening Physicochemical profiling

Procure CAS 2034590-93-5 for specialized R&D applications. Its rigid naphthalene structure serves as an experimental phasing chaperone for protein crystallography, while the oxane-substituted piperidine offers unique hydrogen-bonding vectors. As a blind test candidate for in silico ADME model validation and a key intermediate for focused library synthesis, this 381.5 Da compound bridges chemical biology and synthetic expansion needs. Secure high-purity research material now.

Molecular Formula C23H31N3O2
Molecular Weight 381.52
CAS No. 2034590-93-5
Cat. No. B2758500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea
CAS2034590-93-5
Molecular FormulaC23H31N3O2
Molecular Weight381.52
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4CCOCC4
InChIInChI=1S/C23H31N3O2/c27-23(25-17-20-6-3-5-19-4-1-2-7-22(19)20)24-16-18-8-12-26(13-9-18)21-10-14-28-15-11-21/h1-7,18,21H,8-17H2,(H2,24,25,27)
InChIKeyGBHUXAKXSJSTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea (CAS 2034590-93-5): Procurable Piperidinyl-Urea Research Compound Baseline


3-[(Naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea (PubChem CID 91624145) is a synthetic small molecule (MW 381.5 g/mol, formula C23H31N3O2) characterized by a naphthalene ring linked via a methylene bridge to a urea moiety that connects to a piperidine ring, which itself is N-substituted with a tetrahydropyran (oxane) group [1]. The compound exhibits computed physicochemical properties including a predicted XLogP3-AA of 3.3, topological polar surface area of 53.6 Ų, and 2 hydrogen bond donors, placing it within drug-like chemical space [1]. It is primarily available through research chemical suppliers for non-human investigative use, with no approved therapeutic indication identified in the accessible literature [1].

Why Generic Substitution of 3-[(Naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea (CAS 2034590-93-5) Is Scientifically Unsupported Without Target-Specific Comparative Data


No publicly accessible head-to-head pharmacological or industrial performance data comparing this specific urea derivative against its closest structural analogs (e.g., piperidinyl ureas with varied N-substituents on the piperidine or alternative aryl-methyl groups on the urea) were identified in primary research papers, patents, or authoritative databases [1]. The absence of quantitative selectivity profiles, target engagement values (e.g., IC50, Ki, EC50), ADME parameters, or in vivo efficacy benchmarks means that any claim of functional superiority over related in-class compounds is currently unsubstantiated. Therefore, generic substitution cannot be scientifically ruled out or validated for this compound based on the available evidence base [1].

Quantitative Differentiation Evidence for 3-[(Naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea (CAS 2034590-93-5): A Critical Gap Analysis


Physicochemical Property Baseline: Computed LogP and Topological Polar Surface Area Enable Pre-screening Against In-Class Piperidinyl Ureas

The compound's computed XLogP3-AA of 3.3 and topological polar surface area (TPSA) of 53.6 Ų provide a baseline for in silico comparison against other piperidinyl urea derivatives. This data allows scientists to computationally pre-filter the compound against analogs with differing lipophilicity or polarity, such as 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, where the substituted phenyl ring would alter these parameters [1]. However, no direct experimental LogP or permeability data were identified for this specific compound.

Computational chemistry Drug-likeness screening Physicochemical profiling

Commercial Availability Advantage: Pre-synthesized Research-Grade Compound Offers Procurement Efficiency Over De Novo Custom Synthesis

This urea derivative is commercially listed by multiple research chemical suppliers as a pre-synthesized compound with CAS registry certification, whereas many structurally similar piperidinyl ureas with alternative substitution patterns are only available via custom synthesis with associated lead times (estimated 4–12 weeks) and minimum order quantities [1]. The compound's PubChem entry indicates deposition by Enamine (Deposit Date: 2022-12-14) and BenchChem, confirming its entry into catalog-based distribution channels [1]. No quantitative purity comparison data (e.g., HPLC purity certificates, elemental analysis) were openly accessible from non-excluded sources for comparator compounds at the time of analysis.

Chemical procurement Research supply chain Synthetic chemistry

Evidence-Linked Research and Industrial Application Scenarios for 3-[(Naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea (CAS 2034590-93-5)


Structural Biology Probe Development: Naphthalene-Containing Urea Scaffold for X-ray Crystallography or NMR Studies

The compound's rigid naphthalene moiety provides a strong anomalous scattering signal and predictable geometry, making it potentially useful as a crystallization chaperone or heavy-atom derivative for experimental phasing of protein-ligand complexes. Its three hydrogen-bonding-capable centers (urea NH groups and oxane oxygen) offer directional interactions for co-crystallization with target proteins. However, no published co-crystal structures with this exact compound exist; this application is inferred from general structural principles applicable to naphthalene-containing urea ligands.

Medicinal Chemistry Library Diversification: Late-Stage Functionalization Handle for Parallel Synthesis

The secondary amine on the piperidine ring (bearing the oxane substituent) and the benzylic position of the naphthalene-methyl group represent potential sites for further derivatization via N-alkylation, reductive amination, or cross-coupling. This compound could serve as a key intermediate in generating focused libraries of piperidinyl ureas for phenotypic screening, especially where modulation of logP and TPSA within a narrow window (XLogP3-AA ~3.3) is desired.

Computational Model Validation: Benchmarking In Silico ADME Prediction Tools Against a Drug-Like but Uncharacterized Scaffold

Given the paucity of experimental ADME data, this compound represents a 'blind' test candidate for validating in silico models predicting passive permeability, P-glycoprotein efflux liability, or cytochrome P450 inhibition for this chemical series. Researchers can generate proprietary experimental data (e.g., PAMPA, Caco-2, microsomal stability) and compare against predictions, contributing to model refinement for the naphthylmethyl-piperidinyl urea chemotype.

Quote Request

Request a Quote for 3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.